(2E,6E)-2,6-bis[(4-chlorophenyl)methylidene]-4-methylcyclohexan-1-one
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Overview
Description
(2E,6E)-2,6-bis[(4-chlorophenyl)methylidene]-4-methylcyclohexan-1-one is an organic compound characterized by its unique structure, which includes two 4-chlorophenyl groups attached to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-2,6-bis[(4-chlorophenyl)methylidene]-4-methylcyclohexan-1-one typically involves the condensation of 4-chlorobenzaldehyde with 4-methylcyclohexanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
(2E,6E)-2,6-bis[(4-chlorophenyl)methylidene]-4-methylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2E,6E)-2,6-bis[(4-chlorophenyl)methylidene]-4-methylcyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2E,6E)-2,6-bis[(4-chlorophenyl)methylidene]-4-methylcyclohexan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: This compound shares structural similarities with (2E,6E)-2,6-bis[(4-chlorophenyl)methylidene]-4-methylcyclohexan-1-one, particularly the presence of chlorophenyl groups.
Other Bis(4-chlorophenyl) Compounds: Various derivatives with similar structural motifs can be compared in terms of their chemical and biological properties.
Uniqueness
This compound is unique due to its specific arrangement of functional groups and the resulting chemical and biological properties
Properties
Molecular Formula |
C21H18Cl2O |
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Molecular Weight |
357.3 g/mol |
IUPAC Name |
(2E,6E)-2,6-bis[(4-chlorophenyl)methylidene]-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C21H18Cl2O/c1-14-10-17(12-15-2-6-19(22)7-3-15)21(24)18(11-14)13-16-4-8-20(23)9-5-16/h2-9,12-14H,10-11H2,1H3/b17-12+,18-13+ |
InChI Key |
LJUUUIYYZQQBKY-PWDIZTEBSA-N |
Isomeric SMILES |
CC1C/C(=C\C2=CC=C(C=C2)Cl)/C(=O)/C(=C/C3=CC=C(C=C3)Cl)/C1 |
Canonical SMILES |
CC1CC(=CC2=CC=C(C=C2)Cl)C(=O)C(=CC3=CC=C(C=C3)Cl)C1 |
Origin of Product |
United States |
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